molecular formula C14H18ClN B8548434 1-(6-Chlorohexyl)-1H-indole CAS No. 61205-56-9

1-(6-Chlorohexyl)-1H-indole

Cat. No.: B8548434
CAS No.: 61205-56-9
M. Wt: 235.75 g/mol
InChI Key: FAFGWWYIAFYNFG-UHFFFAOYSA-N
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Description

1-(6-Chlorohexyl)-1H-indole is a halogenated indole derivative characterized by a chlorohexyl chain (-(CH₂)₅Cl) attached to the nitrogen atom of the indole ring. This compound is synthesized via alkylation reactions, such as the coupling of indole derivatives with 1,6-dichlorohexane under controlled conditions (60°C for 24 hours) .

Properties

CAS No.

61205-56-9

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

IUPAC Name

1-(6-chlorohexyl)indole

InChI

InChI=1S/C14H18ClN/c15-10-5-1-2-6-11-16-12-9-13-7-3-4-8-14(13)16/h3-4,7-9,12H,1-2,5-6,10-11H2

InChI Key

FAFGWWYIAFYNFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Chloroalkyl-Substituted Indoles

The chlorohexyl group in 1-(6-Chlorohexyl)-1H-indole distinguishes it from analogs with shorter chains or different substitution patterns:

1-(4-Chlorobutyl)-1H-Indole Derivatives
  • Example: Cl₂NN2-(4-Chlorobutyl)-1-(pyridin-2-yl)-1H-indole (3ah) Synthesis: Reacted from 1-bromo-4-chlorobutane or 1-iodo-4-chlorobutane at 16 hours, yielding 81–84% as a pale-yellow liquid . Molecular Weight: 285.1153 (vs. ~275–300 g/mol estimated for this compound).
6-(Chloromethyl)-1-Methyl-1H-Indole
  • CAS : 1429441-30-4
    • Structure : Chloromethyl group at position 6 and methyl at position 1.
    • Molecular Weight : 179.65 g/mol (significantly lower than chlorohexyl derivatives) .
    • Applications : Intermediate in pharmaceuticals; the chloromethyl group enhances reactivity for further functionalization.
3-(6-Chlorohexyl)thiophene Polymers
  • Synthesis: Polymerized from 3-(6-chlorohexyl)thiophene monomers. Properties: Exhibits lower molar mass and altered regioregularity compared to bromohexyl analogs, highlighting the chloroalkyl chain’s role in steric and electronic effects during polymerization .

Substituent Position and Functional Group Variations

6-Chloro-1-Methyl-1H-Indole
  • CAS : 155868-51-2
    • Molecular Weight : 165.62 g/mol .
    • Physicochemical Properties : Solid form, 95% purity, logP ~3 (indicative of moderate lipophilicity).
    • Contrast : The methyl group at position 1 and chlorine at position 6 simplify the structure but limit flexibility compared to the chlorohexyl chain.
7-Chloro-3-(Difluoromethyl)-1H-Indole
  • Applications: Used in pharmaceuticals and agrochemicals due to its dual functionality (chloro and difluoromethyl groups) .
1-(Phenylsulfonyl)-1H-Indole Hybrids
  • Examples : Compounds 54–56 (Figure 36 in ).
    • Biological Activity : Targets 5-HT₆ receptors and cholinesterases (e.g., Ki = 2.6 nM for 5-HT₆R) .
    • Comparison : Sulfonyl groups improve binding affinity to enzymes, whereas chloroalkyl chains may prioritize membrane permeability.

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